molecular formula C17H17NO5 B5776440 methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate

methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate

Cat. No.: B5776440
M. Wt: 315.32 g/mol
InChI Key: CGQYCVUHUMRJAC-UHFFFAOYSA-N
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Description

Methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by its phenoxyacetyl group attached to an amino phenoxy acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate typically involves the reaction of 4-aminophenol with phenoxyacetyl chloride to form 4-[(phenoxyacetyl)amino]phenol. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenoxy radicals or quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can react with the ester group in the presence of catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate involves its interaction with specific molecular targets. The phenoxyacetyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: A simpler analog with similar structural features.

    Phenoxyacetamide: Another related compound with potential biological activity.

    Methyl 4-aminophenoxyacetate: A structurally similar compound with different functional groups.

Uniqueness

Methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate is unique due to its combination of phenoxy and amino groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-[4-[(2-phenoxyacetyl)amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-21-17(20)12-23-15-9-7-13(8-10-15)18-16(19)11-22-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQYCVUHUMRJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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